molecular formula C10H9ClN4 B1360385 5-(4-Chlorophenyl)pyrimidine-2,4-diamine CAS No. 17039-14-4

5-(4-Chlorophenyl)pyrimidine-2,4-diamine

Cat. No.: B1360385
CAS No.: 17039-14-4
M. Wt: 220.66 g/mol
InChI Key: OBYDYFKZLKCNOC-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)pyrimidine-2,4-diamine: is an organic compound that belongs to the class of aminopyrimidines It is characterized by the presence of a pyrimidine ring substituted with a 4-chlorophenyl group at the 5-position and amino groups at the 2- and 4-positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine typically involves the nucleophilic substitution of a chlorinated pyrimidine precursor. One common method involves the reaction of 4-chlorobenzonitrile with guanidine in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, acyl chlorides, and sulfonyl chlorides.

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium acetate, triphenylphosphine.

Major Products:

    Substituted Derivatives: Various alkyl, acyl, and sulfonyl derivatives.

    Oxidized Products: Nitro derivatives.

    Reduced Products: Amine derivatives.

    Coupled Products: Biaryl derivatives.

Scientific Research Applications

Chemistry: 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is used as a building block in the synthesis of more complex organic molecules. It is particularly valuable in the development of heterocyclic compounds with potential pharmaceutical applications .

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new drugs targeting specific biological pathways .

Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimalarial and antiprotozoal agent. It acts as a folic acid antagonist, inhibiting the enzyme dihydrofolate reductase, which is essential for DNA synthesis in parasites .

Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties. It is also employed in the synthesis of dyes and pigments .

Mechanism of Action

The primary mechanism of action of 5-(4-Chlorophenyl)pyrimidine-2,4-diamine involves the inhibition of dihydrofolate reductase, an enzyme crucial for the synthesis of purines and pyrimidines. By blocking this enzyme, the compound prevents the synthesis of DNA and RNA, leading to the inhibition of cell division and growth in target organisms such as parasites . This mechanism is particularly effective against malaria-causing Plasmodium species and the protozoan Toxoplasma gondii.

Comparison with Similar Compounds

    Pyrimethamine: An antimalarial drug that also inhibits dihydrofolate reductase.

    Methoprim: A pyrimidine analogue used in combination with sulfamethoxazole as a bacteriostatic antibiotic.

Uniqueness: 5-(4-Chlorophenyl)pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential as a lead compound in drug development make it a valuable molecule in both research and industry.

Properties

IUPAC Name

5-(4-chlorophenyl)pyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN4/c11-7-3-1-6(2-4-7)8-5-14-10(13)15-9(8)12/h1-5H,(H4,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBYDYFKZLKCNOC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN=C(N=C2N)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168851
Record name Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17039-14-4
Record name Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017039144
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrimidine, 5-(p-chlorophenyl)-2,4-diamino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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